6'-HydroxyN-DesisopropylDelavirdine
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Overview
Description
6’-HydroxyN-DesisopropylDelavirdine is a metabolite of Delavirdine, which is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor. This compound is known for its role in the inhibition of viral replication, particularly in the context of HIV treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-HydroxyN-DesisopropylDelavirdine involves multiple steps, including the Fischer indole synthesis, Heck alkylation, and transformation of intermediate compounds. The Fischer indole synthesis is a key step, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole .
Industrial Production Methods
Industrial production methods for 6’-HydroxyN-DesisopropylDelavirdine are not extensively documented. the use of environmentally benign solvents like water and the application of green chemistry principles are encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6’-HydroxyN-DesisopropylDelavirdine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
6’-HydroxyN-DesisopropylDelavirdine has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its role in inhibiting viral replication.
Medicine: Explored for its therapeutic potential in treating viral infections, particularly HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of 6’-HydroxyN-DesisopropylDelavirdine involves binding directly to viral reverse transcriptase (RT) and blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This disruption occurs by interfering with the enzyme’s catalytic site, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6’-HydroxyN-DesisopropylDelavirdine include other metabolites of Delavirdine, such as:
6’-HydroxyN-DesisopropylDelavirdine-d8: An isotope-labeled analog used for research purposes.
Delavirdine: The parent compound, a BHAP reverse transcriptase inhibitor.
Uniqueness
6’-HydroxyN-DesisopropylDelavirdine is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory effects on viral reverse transcriptase compared to other similar compounds .
Properties
Molecular Formula |
C19H22N6O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-[4-(3-amino-6-oxo-1H-pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C19H22N6O4S/c1-30(28,29)23-13-2-4-15-12(10-13)11-16(21-15)19(27)25-8-6-24(7-9-25)18-14(20)3-5-17(26)22-18/h2-5,10-11,21,23H,6-9,20H2,1H3,(H,22,26) |
InChI Key |
BGMBSVSNLDPVGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=O)N4)N |
Origin of Product |
United States |
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